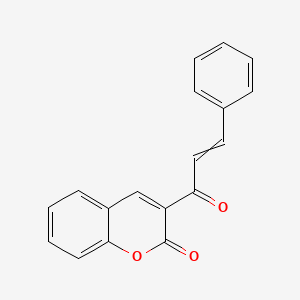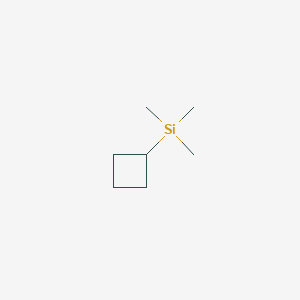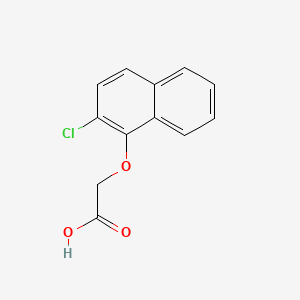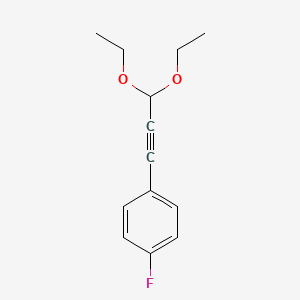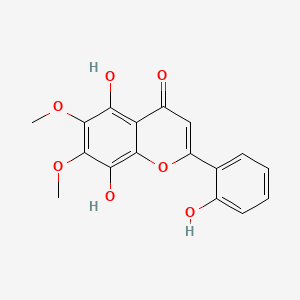
5,8,2'-Trihydroxy-6,7-dimethoxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8,2’-Trihydroxy-6,7-dimethoxyflavone is a naturally occurring flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. This compound is characterized by its molecular formula C17H14O7 and a molecular weight of 330.29 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,2’-Trihydroxy-6,7-dimethoxyflavone typically involves the use of various organic reactions. One common method includes the condensation of appropriate phenolic compounds followed by methylation and hydroxylation steps. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the formation of the flavone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
5,8,2’-Trihydroxy-6,7-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone into its corresponding dihydroflavone.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and substituted flavone derivatives. These products can exhibit different biological activities and properties .
科学的研究の応用
5,8,2’-Trihydroxy-6,7-dimethoxyflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound is investigated for its antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 5,8,2’-Trihydroxy-6,7-dimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
5,7,2’-Trihydroxy-6,8-dimethoxyflavone: Similar in structure but differs in the position of hydroxyl and methoxy groups.
5,6,4’-Trihydroxy-3,7-dimethoxyflavone: Another related compound with different substitution patterns.
Uniqueness
5,8,2’-Trihydroxy-6,7-dimethoxyflavone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. This distinct structure allows it to interact with different molecular targets and exhibit unique pharmacological properties .
特性
CAS番号 |
77056-21-4 |
|---|---|
分子式 |
C17H14O7 |
分子量 |
330.29 g/mol |
IUPAC名 |
5,8-dihydroxy-2-(2-hydroxyphenyl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-5-3-4-6-9(8)18)24-15(12)14(21)17(16)23-2/h3-7,18,20-21H,1-2H3 |
InChIキー |
BYGRZBWUKYXRHL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



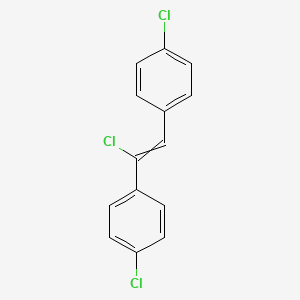
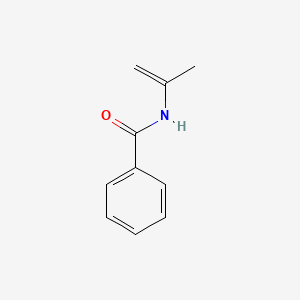
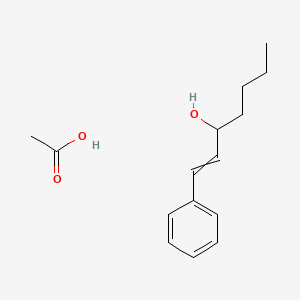
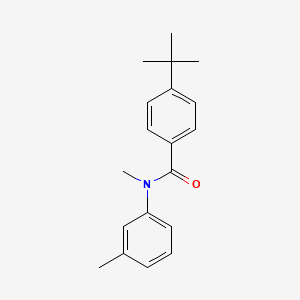
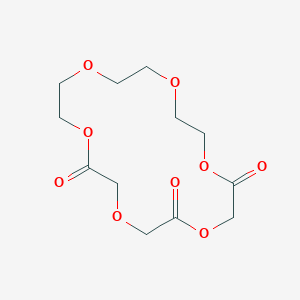
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
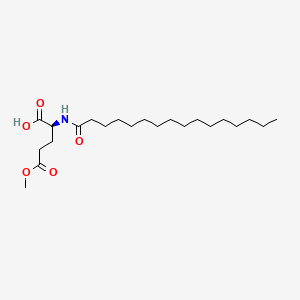
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
